molecular formula C9H18N2O B13660657 7-(3-Methyl-3H-diazirin-3-YL)heptan-1-OL

7-(3-Methyl-3H-diazirin-3-YL)heptan-1-OL

Cat. No.: B13660657
M. Wt: 170.25 g/mol
InChI Key: VHHKXTDSPXPSHE-UHFFFAOYSA-N
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Description

7-(3-Methyl-3H-diazirin-3-YL)heptan-1-OL is a chemical compound that belongs to the class of diazirines, which are known for their photo-reactive properties. This compound is particularly interesting due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the diazirine ring makes it a valuable tool for photoaffinity labeling, a technique used to study molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methyl-3H-diazirin-3-YL)heptan-1-OL typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Diazirine Ring: The diazirine ring is formed through the reaction of a suitable precursor with a diazo compound under specific conditions.

    Chain Elongation: The heptan-1-OL chain is then introduced through a series of reactions, including alkylation and reduction steps.

    Final Purification: The final product is purified using techniques such as column chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methyl-3H-diazirin-3-YL)heptan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The diazirine ring can be reduced under specific conditions to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazirine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Amines.

    Substitution: Various substituted diazirine derivatives.

Scientific Research Applications

7-(3-Methyl-3H-diazirin-3-YL)heptan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a photoaffinity label to study molecular interactions.

    Biology: Employed in the study of protein-protein interactions and enzyme activities.

    Industry: Utilized in the development of new materials and chemical probes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine
  • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
  • 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid

Uniqueness

7-(3-Methyl-3H-diazirin-3-YL)heptan-1-OL is unique due to its specific structure, which combines the diazirine ring with a heptan-1-OL chain. This combination enhances its solubility and reactivity, making it a versatile tool in various research applications.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

7-(3-methyldiazirin-3-yl)heptan-1-ol

InChI

InChI=1S/C9H18N2O/c1-9(10-11-9)7-5-3-2-4-6-8-12/h12H,2-8H2,1H3

InChI Key

VHHKXTDSPXPSHE-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)CCCCCCCO

Origin of Product

United States

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